molecular formula C26H24ClN3O2 B11418634 1-(2-chlorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11418634
M. Wt: 445.9 g/mol
InChI Key: NKCCOWTZNZCYLE-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenoxyethyl group, and a benzodiazolyl group attached to a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the benzodiazole ring.

    Formation of the Pyrrolidinone Ring: This can be synthesized through a series of reactions involving the appropriate starting materials and conditions.

    Attachment of the Methylphenoxyethyl Group:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular pathways.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups and their positions, leading to differences in their chemical properties and potential applications. The uniqueness of 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c1-18-8-2-7-13-24(18)32-15-14-29-23-12-6-4-10-21(23)28-26(29)19-16-25(31)30(17-19)22-11-5-3-9-20(22)27/h2-13,19H,14-17H2,1H3

InChI Key

NKCCOWTZNZCYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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